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Cat. No.: B1212215 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Indirubin-5-sulfonate is a potent inhibitor of several protein kinases, playing a crucial role in

cell cycle regulation and signal transduction. As a sulfonated derivative of indirubin, the active

component of a traditional Chinese medicine, it exhibits improved aqueous solubility, making it

highly suitable for in vitro biological assays, including high-throughput screening (HTS)

campaigns.[1] These application notes provide a comprehensive overview of the inhibitory

profile of Indirubin-5-sulfonate and detailed protocols for its use in HTS assays to identify and

characterize novel kinase inhibitors.

Indirubin-5-sulfonate primarily targets cyclin-dependent kinases (CDKs) and glycogen

synthase kinase-3β (GSK-3β).[2][3][4] By competitively binding to the ATP pocket of these

kinases, it effectively blocks their catalytic activity, leading to cell cycle arrest and induction of

apoptosis.[5][6] This well-defined mechanism of action makes Indirubin-5-sulfonate an

excellent positive control for HTS assays aimed at discovering new inhibitors of these or other

related kinases.

Data Presentation
Inhibitory Profile of Indirubin-5-sulfonate
The following table summarizes the in vitro inhibitory activity of Indirubin-5-sulfonate against a

panel of key protein kinases. The IC50 values represent the concentration of the inhibitor
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required to reduce the activity of a specific kinase by 50%.

Kinase Target IC50 (nM)

CDK1/cyclin B 55[2][3]

CDK2/cyclin A 35[2][3]

CDK2/cyclin E 150[2][3]

CDK4/cyclin D1 300[2][3]

CDK5/p35 65[2][3]

GSK-3β ~5-50*[4]

Note: The IC50 for GSK-3β is reported as a range, reflecting its high potency against this

kinase.

Signaling Pathways
Indirubin-5-sulfonate exerts its biological effects by intervening in critical signaling pathways

that control cell proliferation and survival.
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Figure 1: Inhibition of CDK-mediated cell cycle progression.
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Figure 2: Inhibition of the GSK-3β signaling pathway.
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Experimental Protocols
High-Throughput Screening for Kinase Inhibitors using
a TR-FRET Assay
This protocol describes a generic Time-Resolved Fluorescence Resonance Energy Transfer

(TR-FRET) assay for the identification of kinase inhibitors, using Indirubin-5-sulfonate as a

reference compound. The assay measures the phosphorylation of a substrate peptide by a

target kinase.

Principle:

The assay relies on the transfer of energy between a donor fluorophore (e.g., Europium

chelate) on an anti-phospho-substrate antibody and an acceptor fluorophore (e.g., ULight™) on

the substrate peptide. When the substrate is phosphorylated by the kinase, the antibody binds,

bringing the donor and acceptor into proximity and generating a FRET signal. Inhibitors of the

kinase will prevent substrate phosphorylation, leading to a decrease in the FRET signal.

Materials:

Kinase: Purified, active target kinase (e.g., CDK2/cyclin A)

Substrate: Biotinylated peptide substrate for the target kinase, labeled with an acceptor

fluorophore (e.g., ULight™-labeled peptide)

Antibody: Europium-labeled anti-phospho-substrate antibody

ATP: Adenosine triphosphate

Indirubin-5-sulfonate: As a positive control inhibitor

Assay Buffer: e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35

Stop/Detection Buffer: Assay buffer containing EDTA to stop the kinase reaction and the

detection reagents.

384-well low-volume plates: (e.g., Corning #3676)
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Plate reader: Capable of TR-FRET measurements

Experimental Workflow:
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Figure 3: High-throughput screening workflow for kinase inhibitors.

Procedure:

Compound Plating:

Prepare serial dilutions of test compounds and Indirubin-5-sulfonate (e.g., 10-point, 3-

fold dilutions starting from 10 µM) in an appropriate solvent (e.g., DMSO).

Dispense a small volume (e.g., 50 nL) of the compound solutions into the 384-well assay

plates. Include wells with DMSO only as a negative control (0% inhibition) and a high

concentration of Indirubin-5-sulfonate as a positive control (100% inhibition).

Kinase Reaction:

Prepare a 2X kinase/substrate solution in assay buffer. The final concentrations of kinase

and substrate should be optimized for the specific assay, but typical starting points are 1-5

nM for the kinase and 100-200 nM for the substrate.

Dispense 5 µL of the 2X kinase/substrate solution into each well of the assay plate

containing the compounds.

Centrifuge the plates briefly to ensure mixing.

Pre-incubate for 15 minutes at room temperature.

Prepare a 2X ATP solution in assay buffer. The final ATP concentration should ideally be at

the Km for the kinase to ensure sensitivity to ATP-competitive inhibitors.

Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to each well.

Reaction Incubation and Termination:

Incubate the reaction for 60 minutes at room temperature. The incubation time may need

to be optimized to ensure the reaction is in the linear range.
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Prepare a stop/detection solution containing EDTA (e.g., final concentration of 20 mM) and

the Europium-labeled antibody (e.g., final concentration of 2 nM) in assay buffer.

Stop the reaction by adding 10 µL of the stop/detection solution to each well.

Signal Detection:

Incubate the plate for 60 minutes at room temperature to allow for antibody binding.

Read the plate on a TR-FRET-compatible plate reader, with excitation at ~340 nm and

emission at both ~615 nm (Europium donor) and ~665 nm (ULight™ acceptor).

Data Analysis:

Calculate the TR-FRET ratio for each well: (Emission at 665 nm / Emission at 615 nm) *

10,000.

Determine the percent inhibition for each test compound concentration using the following

formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_pos_control) /

(Signal_neg_control - Signal_pos_control))

Plot the percent inhibition against the logarithm of the compound concentration and fit the

data to a four-parameter logistic equation to determine the IC50 value for each active

compound.

Conclusion
Indirubin-5-sulfonate is a valuable tool for research and drug discovery in the field of kinase

inhibition. Its well-characterized inhibitory profile against key cell cycle and signaling kinases

makes it an ideal reference compound for validating HTS assays. The provided protocols and

data serve as a comprehensive resource for scientists utilizing Indirubin-5-sulfonate in their

screening and drug development endeavors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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